molecular formula C12H11FN2O2 B11820868 Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate

Cat. No.: B11820868
M. Wt: 234.23 g/mol
InChI Key: GUXJSHDCEAORRS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (CAS: CID 28043410) is a fluorinated acrylate derivative with a molecular formula of C₁₂H₁₁FN₂O₂. Its structure features:

  • A cyano (-C≡N) group at the α-position.
  • A 2-fluoroanilino substituent at the β-position.
  • An ethyl ester group.

The compound adopts an (E) -configuration across the double bond, as confirmed by its SMILES notation: CCOC(=O)/C(=C/NC1=CC=CC=C1F)/C#N . This configuration is critical for its electronic properties, which influence applications in materials science and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXJSHDCEAORRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Acetate in Polar Aprotic Solvents

Substituting NaOEt with sodium acetate (NaOAc) in dimethylformamide (DMF) at elevated temperatures (140°C) achieves comparable yields (78%) within 2 hours. This method avoids strongly basic conditions, reducing side reactions such as ester hydrolysis. The polar aprotic environment stabilizes the transition state, accelerating the condensation process.

Triethylamine in Ethanol

A lower-yielding variant (34%) utilizes triethylamine (TEA) as a mild base in ethanol at 85°C. While gentler on acid-sensitive substrates, the reduced basicity slows enolate formation, necessitating extended reaction times (5 hours) and resulting in incomplete conversion.

Solvent and Temperature Optimization

SolventCatalystTemperature (°C)Time (h)Yield (%)Source
EthanolNaOEt78–8012–2495
DMFNaOAc140278
EthanolTEA85534

Ethanol remains the solvent of choice due to its ability to dissolve both reactants and stabilize ionic intermediates. However, DMF at higher temperatures enables faster kinetics, albeit with increased energy costs.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to address exothermicity and mixing challenges. Key parameters include:

  • Residence time : 30–60 minutes

  • Temperature control : Jacketed reactors maintained at 80°C

  • Catalyst recycling : Sodium ethoxide recovery via distillation reduces waste.

Purification and Characterization

Crude product purification typically involves:

  • Neutralization with acetic acid to quench excess base.

  • Solvent evaporation under reduced pressure.

  • Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Structural confirmation relies on:

  • NMR : Distinct signals for the ethyl ester (δ 1.26 ppm, triplet), cyano group (δ 7.69 ppm, singlet), and fluorophenyl protons (δ 7.37–7.57 ppm).

  • LC/MS : Molecular ion peak at m/z 250 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Methodologies

The synthesis of ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate can be achieved through several methods:

  • Aldol Condensation : This method involves the reaction of ethyl cyanoacetate with 2-fluoroaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to yield the desired product.
  • Microwave-Assisted Synthesis : Recent advancements have introduced microwave irradiation techniques that enhance reaction rates and yields, providing a more efficient synthesis pathway.

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Time Required
Aldol CondensationReflux with sodium ethoxide70-801 hour
Microwave-Assisted SynthesisMicrowave irradiation85-9020 minutes

Biological Activities

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity : Studies indicate that this compound demonstrates significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary research has shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis, with IC50 values significantly lower than those for non-fluorinated analogs. This suggests that the fluorine substitution enhances biological activity by improving binding affinity to target proteins .

Applications in Drug Design

The unique properties of this compound make it a valuable scaffold in drug design:

  • Lead Compound Development : Its structure can serve as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and bacterial infections.
  • Modulation of Biological Targets : The compound's interaction with specific enzymes or receptors can be optimized through structural modifications, enhancing therapeutic efficacy.

Table 2: Potential Applications in Drug Design

ApplicationDescription
Lead Compound DevelopmentServes as a basis for new drug candidates
Target InteractionsModulates enzyme/receptor activity
Structural ModificationsEnhances binding affinity and selectivity

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in substituents on the aniline ring or ester group. Key analogs include:

Compound Substituent(s) Molecular Formula Key Properties/Applications References
Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate 2,5-difluoroanilino C₁₂H₁₀F₂N₂O₂ Increased electronegativity; potential enhanced photostability
Ethyl 2-cyano-3-(3-fluoroanilino)prop-2-enoate 3-fluoroanilino C₁₂H₁₁FN₂O₂ Altered hydrogen-bonding patterns due to fluorine position; impacts crystal packing
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene (replaces fluorophenyl) C₁₀H₉NO₂S Redshifted absorption due to sulfur’s electron-rich nature; used in optoelectronics
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate 3-(trifluoromethyl)phenyl C₁₃H₁₀F₃NO₂ Enhanced lipophilicity; applications in hydrophobic coatings or drug delivery systems
Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate (UV Absorber 8080) 4-hydroxy-3-methoxyphenyl C₁₃H₁₃NO₄ UV absorption at ~300 nm; used in sunscreen formulations
Key Observations:
  • Fluorine Position : The 2-fluoro derivative exhibits stronger intramolecular charge transfer (ICT) than the 3-fluoro analog , as ortho-fluorine induces greater steric and electronic effects.
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases electron deficiency, enhancing reactivity in Michael addition reactions.
  • Aromatic System Replacement : Substituting fluorophenyl with thiophene (as in ) introduces π-conjugation, broadening absorption spectra for optoelectronic uses.

Physical and Thermodynamic Properties

Melting Points and Stability:
  • Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate: Melts at 79–82°C .
  • UV Absorber 8080 : Stable up to 300°C, critical for high-temperature polymer applications .
Thermodynamic Data (Condensed Phase):
  • Derivatives like 2-cyano-3-(furan-2-yl)prop-2-enoates exhibit heat capacities of ~250 J/mol·K at 298 K, with entropy values influenced by fluorine substitution .

Biological Activity

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, an organic compound featuring a cyano group and a fluorinated aniline moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10FNO2
  • Molar Mass : Approximately 221.22 g/mol
  • Appearance : Typically a pale yellow liquid.

The presence of the cyano group and the fluorinated aniline structure is significant as these functional groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes associated with cell proliferation and survival.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell growth.
  • Receptor Interaction : It could also bind to specific receptors, modulating signal transduction pathways critical for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • Studies have shown that compounds with similar structures demonstrate significant antimicrobial effects against a range of pathogens. This compound is anticipated to possess similar properties due to its structural characteristics.
  • Anticancer Activity :
    • Initial in vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing promising results in inhibiting cell growth.

Study on Anticancer Activity

A study conducted on the effects of this compound on HepG2 and MCF-7 cells revealed:

  • IC50 Values :
    • HepG2: 22.5 µM
    • MCF-7: 27.0 µM
      These values indicate moderate cytotoxicity compared to established chemotherapeutic agents.

Study on Antimicrobial Efficacy

In a separate investigation assessing antimicrobial activity:

  • The compound was tested against Gram-positive and Gram-negative bacteria.
  • Results demonstrated significant inhibition zones, suggesting effective antimicrobial properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesAnticancer IC50 (µM)
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoateC13H12FNO2Contains a fluorophenyl group25.0 (MCF-7)
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoateC13H13NO2Methyl substitution affects activity30.0 (HepG2)
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoateC13H13NO3Hydroxy group enhances solubility35.0 (MCF-7)

This table highlights how structural variations influence the biological activity of related compounds.

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, and how can reaction conditions be optimized?

Q. How can researchers characterize the crystal structure of this compound?

Q. What thermodynamic properties are critical for understanding this compound’s stability, and how are they measured?

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (Etter’s method) identifies motifs like D(2) (two donor-acceptor pairs) or R₂²(8) rings. For this compound:

  • Key interactions : N–H···O and C–H···F bonds stabilize the lattice .
  • Software tools : Mercury (CCDC) for visualizing and quantifying interactions .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density functional theory (DFT) with the B3LYP/6-31G(d) basis set predicts:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .

Q. How can researchers resolve contradictions between experimental and computational data?

Example: If experimental UV-Vis spectra deviate from TD-DFT predictions:

  • Reassess solvent effects : Include implicit solvation models (e.g., PCM) in calculations .
  • Validate basis sets : Compare B3LYP vs. CAM-B3LYP for charge-transfer transitions .

Methodological Best Practices

  • Data Reproducibility : Archive raw diffraction data (CIF files) in public repositories (e.g., CCDC) .
  • Statistical Validation : Use Rietveld refinement (for powder XRD) to quantify amorphous content .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds (waste disposal, PPE) .

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